4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine

Overview

Description

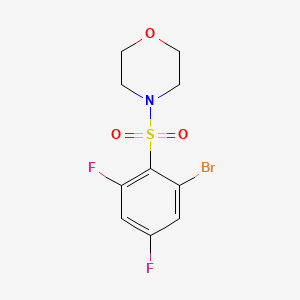

“4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 . It is used in scientific research with diverse applications ranging from drug synthesis to material science.

Molecular Structure Analysis

The molecular structure of “4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with bromo and difluoro groups .Scientific Research Applications

- “4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the formula C10H10BrF2NO3S and a molecular weight of 342.16 .

- It is available for purchase from various chemical suppliers for research use .

- It is mentioned as a fascinating compound utilized in scientific research with diverse applications ranging from drug synthesis to material science.

-

Bionic Superhydrophobic Surfaces

- Field : Materials Chemistry

- Application : The compound could potentially be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . This involves preparing micro/nanostructures and chemical modification .

- Method : The process involves the use of organic adsorbates on hierarchically structured surfaces for superhydrophobicity .

- Outcome : The resulting surfaces are very promising and interesting in the wetting field .

-

Zinc-Ion Batteries

- Field : Energy Storage

- Application : The compound could potentially be used in the development of gel polymer electrolytes (GPEs) for zinc-ion batteries .

- Method : The process involves the incorporation of metal–organic frameworks (MOFs) into the GPE . MOFs are characterized by large specific surface areas and ordered pores, providing a continuous transport channel for ions .

- Outcome : The MOF-modified GPE has a higher ionic conductivity compared to other PVDF-based polymer electrolytes .

-

Fluorophores in Bioimaging and Chemosensing

- Field : Biochemistry

- Application : The compound could potentially be used in the development of fluorophores for bioimaging and chemosensing . These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .

- Method : The process involves the use of BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye .

- Outcome : The resulting fluorophores are prevalently used in diverse research areas .

-

Quantum Internet

- Field : Quantum Physics

- Application : The compound could potentially be used in the development of quantum internet . This involves the generation of quantum entanglement over optical fibers across real cities .

- Method : The process involves the use of quantum network nodes and the transmission of information encoded in quantum states .

- Outcome : The resulting quantum internet could allow information to be exchanged while encoded in quantum states, marking progress towards networks that could have revolutionary applications .

properties

IUPAC Name |

4-(2-bromo-4,6-difluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO3S/c11-8-5-7(12)6-9(13)10(8)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYPPCUMRRWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)